N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGZKJMKGXBUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide has been investigated for its anticancer properties. Studies have shown that compounds containing benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have been reported to inhibit the proliferation of breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research indicates that this compound may also possess antimicrobial activities. Similar benzothiazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been shown to modulate glutamate receptors, potentially reducing excitotoxicity and inflammation in neuronal tissues .
Anticancer Research
A study conducted by researchers at a leading university demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics . The compound was found to induce apoptosis through the activation of caspase pathways.
Antimicrobial Activity
In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.
Neuroprotection
Research published in a peer-reviewed journal highlighted the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The study concluded that these compounds could reduce cell death and inflammation markers in vitro, indicating potential therapeutic applications for neurodegenerative diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis . Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, influencing their function and activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide and Analogous Compounds
Key Observations:
- Position of Methoxy Group: The substitution at the 3-methoxy position (target compound) versus 4-methoxy (compound 3l) alters electronic distribution and steric interactions. For instance, 3l showed a 63% synthesis yield via nickel-catalyzed reductive aminocarbonylation, suggesting feasible synthetic routes for para-substituted analogs .
- Halogen vs.
- Extended Side Chains: Compound 21 () incorporates a tetrahydrobenzo[d]thiazole ring and cyclobutyl-propylamino chains, which likely improve dopamine D3 receptor selectivity due to increased hydrophobic interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- The methoxy group generally lowers LogP (increasing hydrophilicity), but substituents like chlorine (e.g., 7q) or aromatic pyridinyl groups raise LogP, impacting membrane permeability .
- Higher melting points in halogenated analogs (e.g., 7q at ~180°C) suggest stronger intermolecular forces compared to methoxy-substituted derivatives .
Biological Activity
N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of the Compound
This compound belongs to the thiazole family, which is known for a variety of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Target Interactions
- DNA Interaction : Thiazole derivatives, including this compound, can interact with DNA and topoisomerase II. This interaction leads to DNA double-strand breaks, causing cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Pathways : The compound has been shown to inhibit the biosynthesis of prostaglandins from arachidonic acid, which are key mediators in inflammatory responses. This inhibition contributes to its anti-inflammatory effects.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
Anticancer Properties
This compound has been evaluated for its anticancer potential across multiple studies:
- In vitro Studies : In studies involving human cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and HepG2 (liver cancer), the compound demonstrated significant inhibition of cell growth and induced apoptosis at micromolar concentrations .
- Mechanisms of Action : The compound promotes apoptosis through the activation of caspases and modulation of cell cycle regulators, leading to G2/M phase arrest .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties by:
- Reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells.
- Inhibiting the expression of cyclooxygenase enzymes involved in prostaglandin synthesis .
Case Studies and Research Findings
A summary of key findings from recent studies on this compound is presented in the following table:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide, and what reaction conditions optimize yield and purity?
- Methodology : The compound is typically synthesized via condensation of 6-aminobenzo[d]thiazole with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane at 0–25°C. Reaction progress is monitored via TLC, and purification involves column chromatography using ethyl acetate/hexane gradients .
- Key Considerations : Control of moisture and temperature prevents hydrolysis of the benzoyl chloride. Yield optimization (~70–80%) requires stoichiometric equivalence of reagents and inert atmospheric conditions .
Q. How is the structure of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy (-OCH) protons at δ ~3.8 ppm and aromatic protons in the benzothiazole (δ 7.2–8.5 ppm) and benzamide (δ 6.8–7.6 ppm) moieties .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H] at m/z 311.08 (calculated for CHNOS) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Screening Protocols :
- Anticancer Activity : MTT assays against cell lines (e.g., HepG2, MCF7) at 1–100 μM concentrations, with IC determination .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .
- Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Strategy :
- Substituent Modification : Replace the 3-methoxy group with electron-withdrawing (e.g., -CF) or bulky groups (e.g., -N(CH)) to assess effects on receptor binding .
- Scaffold Hybridization : Fuse the benzothiazole ring with pyridine or thiophene to improve metabolic stability .
- Experimental Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II or EGFR kinase .
Q. How can contradictory data on its anticancer vs. antimicrobial efficacy be resolved?
- Hypothesis Testing :
- Mechanistic Studies : Perform RNA sequencing to identify differentially expressed genes in treated cancer vs. bacterial cells. For example, upregulation of pro-apoptotic Bax in cancer cells vs. disruption of gyrB in bacteria .
- Dose-Dependent Analysis : Evaluate IC/MIC ratios to determine selectivity windows. A narrow window suggests off-target effects .
Q. What advanced techniques characterize its interaction with biological targets?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) to immobilized DNA or enzymes .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- In Vivo Models : Administer the compound (10–50 mg/kg) in xenograft mice to assess tumor suppression and toxicity profiles .
Methodological Challenges and Solutions
Q. How can poor aqueous solubility of this compound be addressed in formulation studies?
- Approaches :
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability. Optimize particle size (<200 nm) via dynamic light scattering (DLS) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility, with enzymatic cleavage studies in simulated biological fluids .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Common sites of oxidation include the benzothiazole sulfur and methoxy groups .
- Structural Stabilization : Replace labile groups (e.g., -OCH → -OCF) or introduce deuterium at vulnerable positions to slow CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
